8-chloro-1,3-dinitro-10H-phenoxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

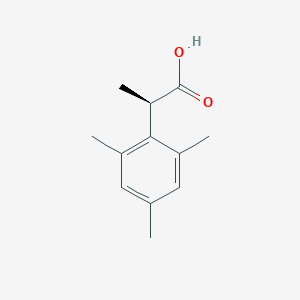

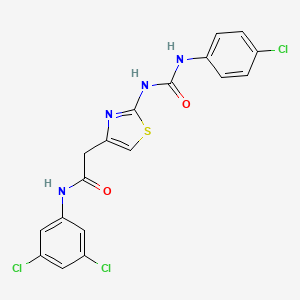

8-chloro-1,3-dinitro-10H-phenoxazine is a chemical compound with the molecular formula C12H6ClN3O5 and a molecular weight of 307.64614 .

Molecular Structure Analysis

The molecular structure of 8-chloro-1,3-dinitro-10H-phenoxazine consists of a phenoxazine core, which is a tricyclic compound containing two benzene rings fused to a central oxazine ring. This core is substituted at the 8-position with a chlorine atom and at the 1,3-positions with nitro groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-chloro-1,3-dinitro-10H-phenoxazine, such as its melting point, boiling point, and density, are not specified in the sources I found .科学的研究の応用

Material Science

Phenoxazine derivatives, including 8-chloro-1,3-dinitro-10H-phenoxazine, have been extensively studied for their applications in material science . They are known for their potential in creating advanced materials with enhanced properties. These compounds can be used in the development of new polymers, coatings, and electronic materials that require specific characteristics such as increased durability, improved thermal stability, and enhanced electrical conductivity.

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, phenoxazine compounds are valuable for their use in OLEDs . They serve as core components in the development of thermally activated delayed fluorescent compounds, which are crucial for the efficiency and performance of OLEDs. The electron-donating properties of phenoxazine make it an excellent candidate for creating full-color displays with high brightness and lower energy consumption.

Photoredox Catalysis

Phenoxazine-based compounds are emerging as sustainable alternatives to traditional photoredox catalysts . They are being designed to be strong excited-state reductants with advanced photophysical and electrochemical properties. This makes them suitable for applications in green chemistry, where they can facilitate reactions under mild conditions using light as a renewable energy source.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells benefit from the incorporation of phenoxazine derivatives as sensitizers . These compounds help to improve the power conversion efficiency of DSSCs by enhancing the light absorption and charge transfer processes. The structural flexibility of phenoxazine allows for the fine-tuning of its photophysical properties to optimize solar cell performance.

Chemotherapy

The phenoxazine scaffold is a part of certain chemotherapy drugs, such as actinomycin D, which has been used to treat various tumors . Research indicates that phenoxazine derivatives can act as multidrug resistance modulators in cancerous cells, suggesting their potential role in overcoming chemotherapy resistance.

Biological Applications

Phenoxazine derivatives exhibit a wide range of biological activities, including antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic properties . This makes them valuable in pharmacological research for the development of new drugs and therapeutic agents.

作用機序

Target of Action

Phenoxazine derivatives have been found to have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells and chemotherapy . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory and antibiotic properties . .

Mode of Action

Phenoxazine derivatives have been shown to interact with various biological targets due to their diverse biological activities .

Biochemical Pathways

Phenoxazine derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Phenoxazine derivatives have been found to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

特性

IUPAC Name |

8-chloro-1,3-dinitro-10H-phenoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O5/c13-6-1-2-10-8(3-6)14-12-9(16(19)20)4-7(15(17)18)5-11(12)21-10/h1-5,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCRPQSFUBUINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-1,3-dinitro-10H-phenoxazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2591604.png)

![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2591608.png)

![3-(2-chloro-6-fluorophenyl)-N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B2591611.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591613.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591621.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591622.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide](/img/structure/B2591623.png)